Ramipril Diketopiperazine
Ramipril Diketopiperazine
Ramipril diketopiperazine belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Ramipril diketopiperazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramipril diketopiperazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramipril diketopiperazine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
108731-95-9
VCID:
VC20785048
InChI:
InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
SMILES:
Molecular Formula:
C23H30N2O4
Molecular Weight:
398.5 g/mol
Ramipril Diketopiperazine
CAS No.: 108731-95-9
Cat. No.: VC20785048
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ramipril diketopiperazine belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Ramipril diketopiperazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramipril diketopiperazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramipril diketopiperazine is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 108731-95-9 |
| Molecular Formula | C23H30N2O4 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate |
| Standard InChI | InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1 |
| Standard InChI Key | KOVMAAYRBJCASY-JBDAPHQKSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C |
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